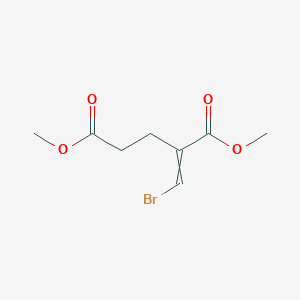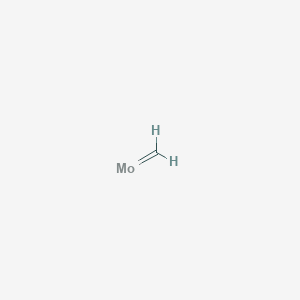
Methylidenemolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenemolybdenum is a compound that features a molybdenum atom double-bonded to a methylene group. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Molybdenum, a transition metal, is known for its high melting point and resistance to corrosion, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylidenemolybdenum typically involves the reaction of molybdenum hexacarbonyl with methyllithium. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction can be represented as follows:
Mo(CO)6+CH3Li→Mo(=CH2)+LiCO2H
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using high-purity reagents and solvents to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylidenemolybdenum undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form molybdenum oxides.
Reduction: Can be reduced to form lower oxidation state molybdenum compounds.
Substitution: Undergoes substitution reactions where the methylene group can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Uses various organic ligands under inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation state molybdenum compounds
Substitution: Various organomolybdenum compounds depending on the substituent used.
Scientific Research Applications
Methylidenemolybdenum has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in olefin metathesis.
Biology: Investigated for its potential role in enzyme mimetics and as a model compound for studying molybdenum-containing enzymes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of methylidenemolybdenum involves its ability to form stable complexes with various organic molecules. This is primarily due to the presence of the molybdenum-carbon double bond, which allows for the formation of stable intermediates during chemical reactions. The molecular targets and pathways involved include interactions with organic substrates to facilitate bond formation and cleavage, making it an effective catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Molybdenum trioxide (MoO₃)
- Molybdenum disulfide (MoS₂)
- Ammonium molybdate ((NH₄)₂MoO₄)
Uniqueness
Methylidenemolybdenum is unique due to its specific structure, featuring a molybdenum-carbon double bond. This structural feature imparts distinct reactivity patterns, particularly in catalytic applications, making it more versatile compared to other molybdenum compounds .
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry
Properties
CAS No. |
127682-96-6 |
|---|---|
Molecular Formula |
CH2Mo |
Molecular Weight |
109.98 g/mol |
IUPAC Name |
methylidenemolybdenum |
InChI |
InChI=1S/CH2.Mo/h1H2; |
InChI Key |
IBLQFKKQXXTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C=[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


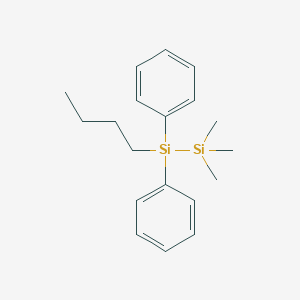
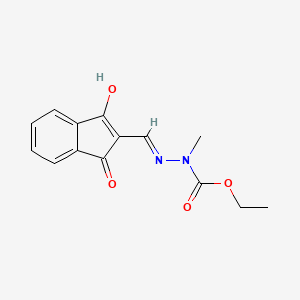
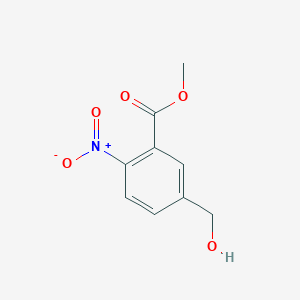
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
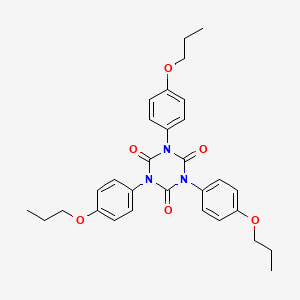
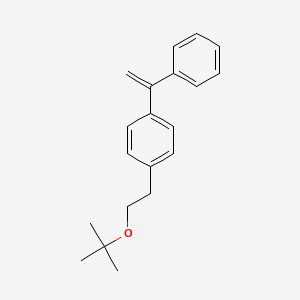
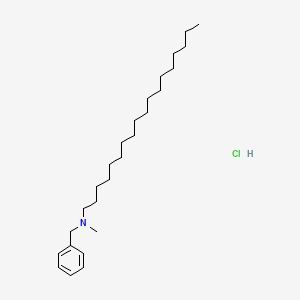
![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
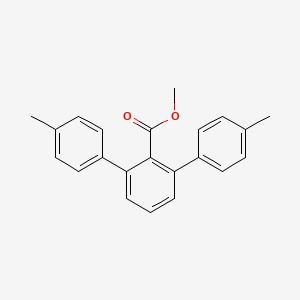
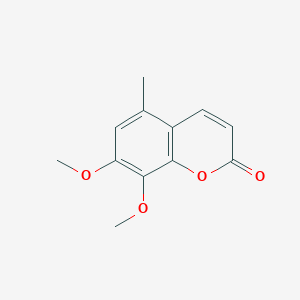
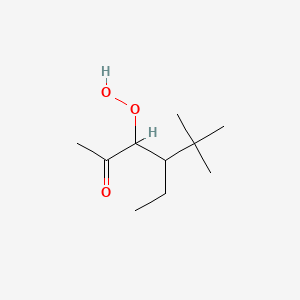
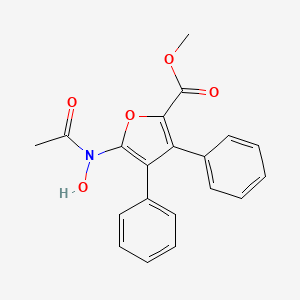
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
